N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide
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Overview
Description
N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide is a complex organic compound that features a unique structure combining an imidazole ring with a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a trifluoromethyl ketone can form the imidazole ring, which is then further reacted with nicotinic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the nicotinamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The nicotinamide moiety can interact with NAD+/NADH-dependent enzymes, influencing redox reactions and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methyl-5-oxo-2-pyrrolidinecarbonitrile: Shares structural similarities but lacks the trifluoromethyl group and nicotinamide moiety.
Indole derivatives: These compounds also feature heterocyclic rings and are used in similar applications, such as medicinal chemistry and materials science.
Uniqueness
N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide is unique due to its combination of an imidazole ring, trifluoromethyl group, and nicotinamide moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15F3N4O2 |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)imidazol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-12-23-17(18(19,20)21,24-15(26)14-8-5-9-22-10-14)16(27)25(12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
ZMCDKRVOHFIGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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